4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid
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Overview
Description
4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrachlorophenoxyacetyl intermediate: This involves the reaction of 2,3,4,6-tetrachlorophenol with an appropriate acylating agent under controlled conditions.
Coupling with 4-methylpentanoic acid: The intermediate is then coupled with 4-methylpentanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrachlorophenoxy group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets. The tetrachlorophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetrachlorophenoxyacetic acid: Shares the tetrachlorophenoxy group but differs in the acyl and amino substituents.
4-Methylpentanoic acid: Similar in the aliphatic chain but lacks the tetrachlorophenoxy group.
Uniqueness
4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid is unique due to the combination of the tetrachlorophenoxy group with the 4-methylpentanoic acid moiety
Properties
CAS No. |
7404-53-7 |
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Molecular Formula |
C14H15Cl4NO4 |
Molecular Weight |
403.1 g/mol |
IUPAC Name |
4-methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C14H15Cl4NO4/c1-6(2)3-9(14(21)22)19-10(20)5-23-13-8(16)4-7(15)11(17)12(13)18/h4,6,9H,3,5H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
BNRKVPMFDKIEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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